molecular formula C14H14ClN3O3 B2780049 2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1203254-21-0

2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2780049
CAS No.: 1203254-21-0
M. Wt: 307.73
InChI Key: PASOENATNZITNG-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyridazinone moiety, and an acetamide linkage, which collectively contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(6-oxopyridazin-1(6H)-yl)ethylamine: This intermediate can be prepared by reacting 6-chloropyridazine with ethylenediamine under reflux conditions.

    Coupling Reaction: The final step involves coupling 3-chlorophenoxyacetic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: shares structural similarities with other compounds containing chlorophenoxy and pyridazinone moieties.

    2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenoxy ring.

    2-(3-bromophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-11-3-1-4-12(9-11)21-10-13(19)16-7-8-18-14(20)5-2-6-17-18/h1-6,9H,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASOENATNZITNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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